N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound is a thiazole-derived molecule featuring:
- A (2Z)-configured thiazol-2(3H)-ylidene core, indicating a planar, conjugated system.
- A 3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl substituent at the 4-position of the thiazole ring, introducing a sulfonamide group with a six-membered 4-methylpiperidine ring.
- A 2-methoxyethyl group at the 3-position of the thiazole, contributing to hydrophilicity.
- An aniline moiety at the 2-position, enabling π-π interactions in biological systems.
Properties
Molecular Formula |
C24H29N3O3S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-4-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O3S2/c1-19-11-13-26(14-12-19)32(28,29)22-10-6-7-20(17-22)23-18-31-24(27(23)15-16-30-2)25-21-8-4-3-5-9-21/h3-10,17-19H,11-16H2,1-2H3 |
InChI Key |
FXUJEGLNTUBAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyethyl group and the sulfonyl-substituted phenyl group. Common reagents used in these reactions include thionyl chloride, methoxyethylamine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Ring Size in Sulfonamide Group: The target compound uses a 4-methylpiperidine (6-membered ring) in its sulfonamide group, while the analog in employs azepane (7-membered ring) .
Functional Group Variations :
- The nitro group in 886496-02-2 () introduces strong electron-withdrawing effects, contrasting with the sulfonamide group in the target compound. Nitro groups enhance electrophilicity but may reduce metabolic stability .
- The trifluoromethoxy group in ’s compound improves lipophilicity, which could enhance blood-brain barrier penetration compared to the target’s methoxyethyl group .
Core Structure Differences :
- Analogs in and lack the conjugated thiazol-2(3H)-ylidene system, which is critical for planarity and π-stacking interactions in the target compound.
Physicochemical Properties (Inferred)
- Molecular Weight : The target compound (estimated MW ~508 g/mol) is heavier than 886496-02-2 (MW 311.36 g/mol) , likely due to the sulfonamide and methoxyethyl groups.
- Solubility : The 2-methoxyethyl group in the target may improve aqueous solubility compared to the trifluoromethoxy group in ’s analog .
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28N4O6S3
- Molecular Weight : 552.6866 g/mol
- CAS Number : 865160-36-7
- SMILES Notation : COCCn1/c(=N/C(=O)c2ccc(cc2)S(=O)(=O)N2CCC(CC2)C)/sc2c1ccc(c2)S(=O)(=O)N
Anticancer Activity
Research indicates that compounds structurally related to thiazoles demonstrate significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. The compound's ability to act as a poly(ADP-ribose) polymerase (PARP) inhibitor suggests it may enhance the effectiveness of chemotherapy in these contexts .
Anticonvulsant Effects
The compound's structural features may confer anticonvulsant properties. Studies on related compounds have shown that modifications at the piperidine moiety can enhance anticonvulsant activity, indicating that this compound could exhibit similar effects in preclinical models .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in tumor growth and proliferation.
- Interaction with Cellular Pathways : Thiazole derivatives often interact with cellular signaling pathways, leading to apoptosis in cancer cells.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
